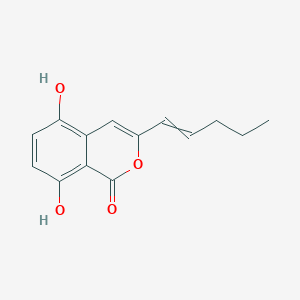
5,8-Dihydroxy-3-(pent-1-en-1-yl)-1H-2-benzopyran-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dihydroxy-3-(pent-1-en-1-yl)-1H-2-benzopyran-1-one is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, is characterized by its unique structure, which includes hydroxyl groups and a pentenyl side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dihydroxy-3-(pent-1-en-1-yl)-1H-2-benzopyran-1-one typically involves multi-step organic reactions. One common approach is the condensation of a suitable phenol derivative with a pentenyl ketone under acidic or basic conditions. The reaction may require specific catalysts to enhance yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and the use of green solvents can be employed to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.
Reduction: The double bond in the pentenyl side chain can be reduced to form a saturated alkyl chain.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones.
Reduction: Saturated benzopyran derivatives.
Substitution: Ethers or esters of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5,8-Dihydroxy-3-(pent-1-en-1-yl)-1H-2-benzopyran-1-one is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit antioxidant properties due to the presence of hydroxyl groups, making it a candidate for studies related to oxidative stress and cellular protection.
Medicine
In medicine, derivatives of benzopyrans are often explored for their anti-inflammatory, anticancer, and antimicrobial activities. This compound could be investigated for similar therapeutic potentials.
Industry
Industrially, benzopyran derivatives are used in the synthesis of dyes, fragrances, and pharmaceuticals. This compound may find applications in these areas due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 5,8-Dihydroxy-3-(pent-1-en-1-yl)-1H-2-benzopyran-1-one would depend on its specific biological activity. Generally, compounds with hydroxyl groups can act as antioxidants by donating hydrogen atoms to neutralize free radicals. The pentenyl side chain may also interact with cellular membranes, affecting membrane fluidity and function.
Comparación Con Compuestos Similares
Similar Compounds
Coumarin: A benzopyran derivative known for its fragrance and anticoagulant properties.
Flavonoids: A class of benzopyran derivatives with diverse biological activities, including antioxidant and anti-inflammatory effects.
Chromones: Compounds structurally similar to benzopyrans, often studied for their medicinal properties.
Uniqueness
5,8-Dihydroxy-3-(pent-1-en-1-yl)-1H-2-benzopyran-1-one is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to other benzopyran derivatives.
Propiedades
Número CAS |
824952-05-8 |
|---|---|
Fórmula molecular |
C14H14O4 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
5,8-dihydroxy-3-pent-1-enylisochromen-1-one |
InChI |
InChI=1S/C14H14O4/c1-2-3-4-5-9-8-10-11(15)6-7-12(16)13(10)14(17)18-9/h4-8,15-16H,2-3H2,1H3 |
Clave InChI |
IGZDEFGSVLJTJQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC=CC1=CC2=C(C=CC(=C2C(=O)O1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



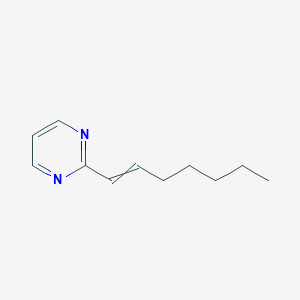
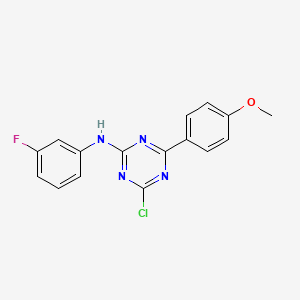
![Benzenamine, N,N-dimethyl-4-[2-(2-propenyl)-2H-1,2,3-triazol-4-yl]-](/img/structure/B14231679.png)
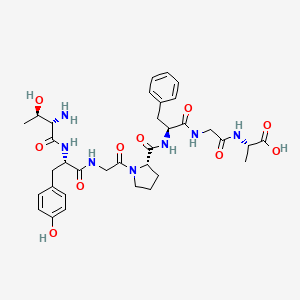


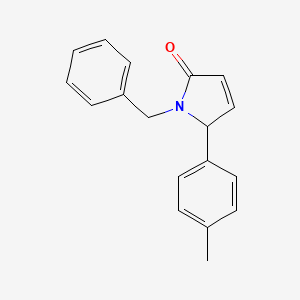
![9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol](/img/structure/B14231715.png)
![4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline](/img/structure/B14231732.png)
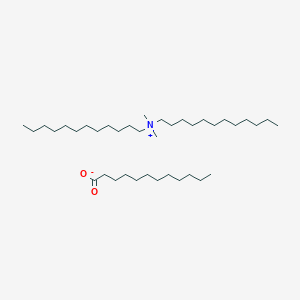

![3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid](/img/structure/B14231764.png)
![6-(4-Methyl-1,4-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14231771.png)
